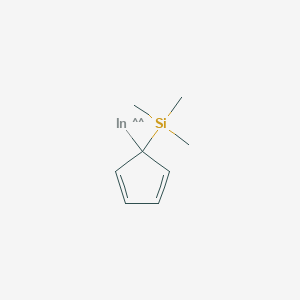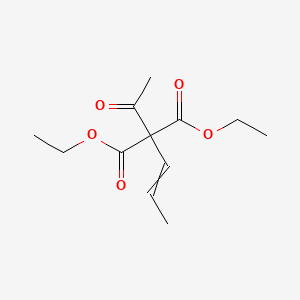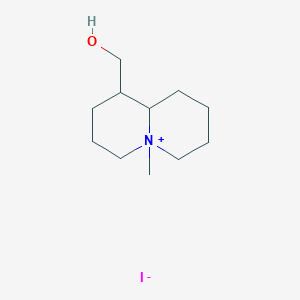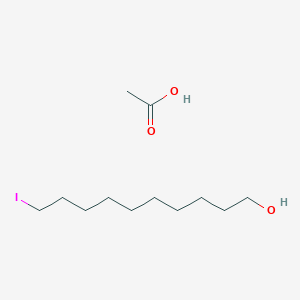
Acetic acid--10-iododecan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;10-iododecan-1-ol is a compound that combines the properties of acetic acid and 10-iododecan-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 10-Iododecan-1-ol is an iodinated alcohol with a long carbon chain, making it a useful intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid;10-iododecan-1-ol typically involves the iodination of decanol followed by esterification with acetic acid. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The esterification process involves reacting the iodinated alcohol with acetic acid in the presence of a catalyst like sulfuric acid to form the ester.
Industrial Production Methods: Industrial production of acetic acid;10-iododecan-1-ol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Acetic acid;10-iododecan-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.
Reduction: The iodinated carbon can be reduced to a hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of decanoic acid.
Reduction: Formation of decanol.
Substitution: Formation of decanol or other substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;10-iododecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a radiolabeling agent for imaging studies.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of acetic acid;10-iododecan-1-ol involves its interaction with various molecular targets. The iodinated alcohol can penetrate lipid membranes, altering their fluidity and permeability. This property makes it useful in studying membrane dynamics and protein-lipid interactions. Additionally, the compound can act as a precursor for radiolabeling, where the iodine atom is replaced with a radioactive isotope for imaging purposes.
Vergleich Mit ähnlichen Verbindungen
Decanol: A non-iodinated alcohol with similar chain length but lacks the iodine atom.
Iododecane: An iodinated hydrocarbon without the alcohol group.
Decanoic Acid: A carboxylic acid with a similar carbon chain length but without the iodine atom.
Uniqueness: Acetic acid;10-iododecan-1-ol is unique due to the presence of both an iodinated carbon and an alcohol group. This combination imparts distinct chemical reactivity and amphiphilic properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114461-03-9 |
|---|---|
Molekularformel |
C12H25IO3 |
Molekulargewicht |
344.23 g/mol |
IUPAC-Name |
acetic acid;10-iododecan-1-ol |
InChI |
InChI=1S/C10H21IO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) |
InChI-Schlüssel |
REZDHQLTPTXYOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CCCCCI)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


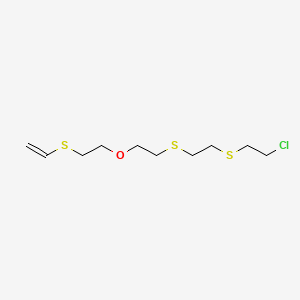
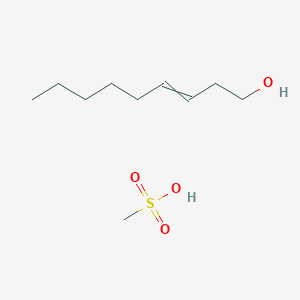
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
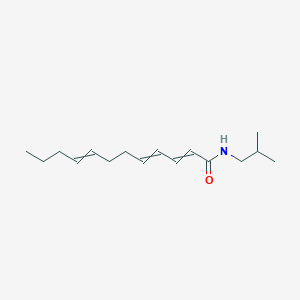
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
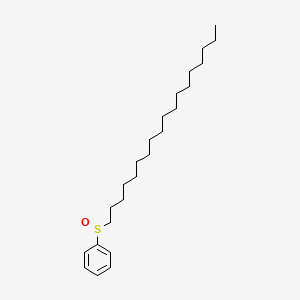
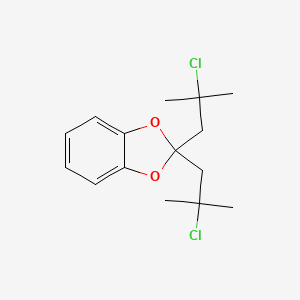
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
